(E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
(E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound characterized by the presence of a difluorophenyl group and a dimethylamino group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 2,6-difluorobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product with high yield under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The difluorophenyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- (E)-1-(2,6-dibromophenyl)-3-(dimethylamino)prop-2-en-1-one
- (E)-1-(2,6-dimethylphenyl)-3-(dimethylamino)prop-2-en-1-one
Uniqueness
(E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of fluorine atoms in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-14(2)7-6-10(15)11-8(12)4-3-5-9(11)13/h3-7H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSHJWFSGZURNS-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729553 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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